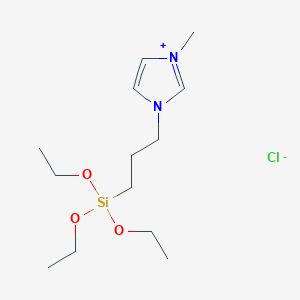
1-(Propyltriethoxyl)-3-methylimidazolium chloride
Descripción general
Descripción
1-(Propyltriethoxyl)-3-methylimidazolium chloride is a useful research compound. Its molecular formula is C13H27ClN2O3Si and its molecular weight is 322.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
1-(Propyltriethoxyl)-3-methylimidazolium chloride, a type of ionic liquid, has been studied for its role in organic synthesis. For example, it has been used as a synergistic catalytic medium for the transesterification of β-ketoesters, demonstrating its effectiveness in selective chemical transformations (Wang, Ming, & Suo, 2003).
Polymorphism in Ionic Liquids
Research has also explored its crystallization properties, particularly in the formation of different crystalline polymorphs. This understanding is crucial for the development and application of ionic liquids in various fields (Holbrey et al., 2003).
Cellulose Solubility and Modification
Significantly, this ionic liquid has been utilized in studies involving the dissolution and modification of cellulose. Its ability to dissolve cellulose without pretreatment offers potential applications in environmentally friendly processing and chemical modification of cellulose (Erdmenger et al., 2007).
Aggregation Behavior in Aqueous Solutions
Another area of research is the investigation of the aggregation behavior of ionic liquids like this compound in aqueous solutions. Understanding this behavior is important for applications in areas like surfactant science and nanotechnology (Singh & Kumar, 2007).
Environmental Applications
In environmental science, this ionic liquid has been evaluated for its potential in removing anionic dyes from solutions, demonstrating its usefulness in water treatment and pollution control (Tkachenko et al., 2014).
Mecanismo De Acción
Target of Action
It is known that this compound is an important organosilicon precursor used to obtain immobilized ionic liquids, functionalize the surface of oxide particles, and in sol–gel technologies .
Mode of Action
It is synthesized as a novel, efficient, and eco-friendly heterogeneous nanocatalyst . This nanocatalyst was applied for selective ring opening of epoxides with azide anion in water .
Biochemical Pathways
It is known that this compound plays a significant role in the synthesis of β-azido alcohols .
Result of Action
It is known that this compound, when used as a nanocatalyst, can be easily separated after completion of the reaction and reused for four cycles without any significant reduction of its catalytic activity .
Action Environment
It is known that this compound is used in various environments, including the synthesis of immobilized ionic liquids, functionalization of the surface of oxide particles, and in sol–gel technologies . The environmental factors influencing the compound’s action, efficacy, and stability would likely depend on the specific application and conditions of use.
Propiedades
IUPAC Name |
triethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N2O3Si.ClH/c1-5-16-19(17-6-2,18-7-3)12-8-9-15-11-10-14(4)13-15;/h10-11,13H,5-9,12H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYFFSQOTJCZSJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C=C[N+](=C1)C)(OCC)OCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)


![1,1'-Bis[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ferrocene](/img/structure/B3177994.png)



![11bS-N,N-bis[(1S)-1-(1-naphthalenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178029.png)
